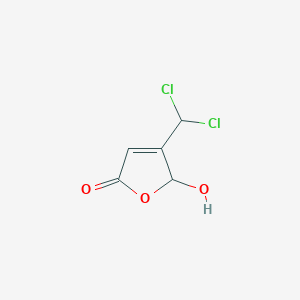
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is a chemical compound with the molecular formula C5H4Cl2O3. It is known for its unique structure, which includes a furanone ring substituted with dichloromethyl and hydroxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one typically involves the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4). This method is known for its regioselectivity, which is highly promoted by the coordination between the atoms present in the aromatic moiety and those in the metal core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as dichloromethyl methyl ether and TiCl4, under controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloromethyl group can be reduced to form methyl derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furanones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(dichloromethyl)-2-hydroxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound’s dichloromethyl group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of specific enzymes or the modulation of cellular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Trichloromethyl)-5-hydroxy-2(5H)-furanone
- 4-(Dichloromethyl)-5-methoxy-2(5H)-furanone
Uniqueness
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125974-07-4 |
|---|---|
Molekularformel |
C5H4Cl2O3 |
Molekulargewicht |
182.99 g/mol |
IUPAC-Name |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
InChI-Schlüssel |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Kanonische SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
Synonyme |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















